Biotin-Gastrin-1, human (1-17)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotin-Gastrin-1, human (1-17) is a biotinylated peptide corresponding to the first 17 amino acids of human gastrin-1. Gastrin-1 is a gastrointestinal hormone involved in the regulation of gastric acid secretion and gastrointestinal motility. The biotin label facilitates specific detection, purification, and analysis of the peptide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biotin-Gastrin-1, human (1-17) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotinylation is typically performed at the N-terminus of the peptide. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Biotin-Gastrin-1, human (1-17) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process involves multiple steps, including HPLC and lyophilization, to ensure high purity and stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Biotin-Gastrin-1, human (1-17) unterliegt hauptsächlich Biotinylierungsreaktionen, bei denen Biotin an das Peptid gebunden wird. Diese Modifikation erhöht die Nutzbarkeit des Peptids in verschiedenen biochemischen Assays .

Häufige Reagenzien und Bedingungen

Biotinylierungsreagenzien: Biotin-N-Hydroxysuccinimid (NHS)-Ester wird häufig für die Biotinylierung verwendet.

Reaktionsbedingungen: Die Biotinylierungsreaktion wird typischerweise in einem wässrigen Puffer bei einem pH-Wert von 7-9 durchgeführt. .

Hauptprodukte

Das Hauptprodukt der Biotinylierungsreaktion ist Biotin-Gastrin-1, human (1-17), das die biologische Aktivität des nativen Gastrinpeptids beibehält, während es für eine verbesserte Detektion und Analyse biotiniliert ist .

Wissenschaftliche Forschungsanwendungen

Biotin-Gastrin-1, human (1-17) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung von Biotinylierungsreaktionen und Peptidsynthesetechniken verwendet.

Biologie: In Studien zur Funktion gastrointestinaler Hormone und Rezeptorinteraktionen eingesetzt.

Medizin: In diagnostischen Assays zur Detektion von Gastrinspiegeln in klinischen Proben eingesetzt.

Industrie: Anwendung bei der Entwicklung biotinierter Peptid-basierter Assays und diagnostischer Kits

Wirkmechanismus

Biotin-Gastrin-1, human (1-17) übt seine Wirkung aus, indem es an Gastrinrezeptoren auf der Oberfläche von Magenzellen bindet. Diese Bindung löst eine Kaskade intrazellulärer Signalwege aus, die zur Sekretion von Magensäure und zur Regulation der gastrointestinalen Motilität führen. Die Biotin-Markierung ermöglicht eine spezifische Detektion und Analyse des Peptids in verschiedenen Assays .

Wirkmechanismus

Biotin-Gastrin-1, human (1-17) exerts its effects by binding to gastrin receptors on the surface of gastric cells. This binding triggers a cascade of intracellular signaling pathways that lead to the secretion of gastric acid and the regulation of gastrointestinal motility. The biotin label allows for specific detection and analysis of the peptide in various assays .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gastrin-17: Eine native Form von Gastrin, die Pyroglutamat an ihrem N-Terminus enthält.

Cholecystokinin (CCK): Ein Peptidhormon, das Gastrin ähnelt und an Verdauungsprozessen beteiligt ist.

Biotinylierte Peptide: Andere Peptide, die zur Verbesserung der Detektion und Analyse biotiniliert wurden

Einzigartigkeit

Biotin-Gastrin-1, human (1-17) ist einzigartig aufgrund seiner Biotinylierung, die eine spezifische Detektion und Analyse ermöglicht, während die biologische Aktivität des nativen Gastrinpeptids erhalten bleibt. Dies macht es zu einem wertvollen Werkzeug in verschiedenen biochemischen und klinischen Assays .

Eigenschaften

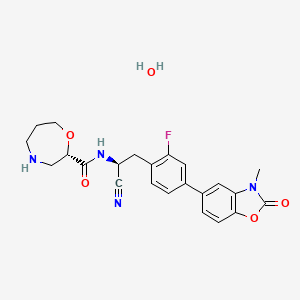

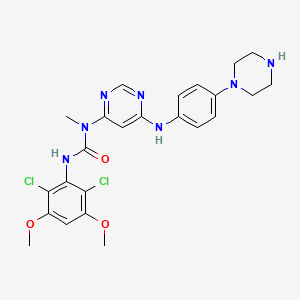

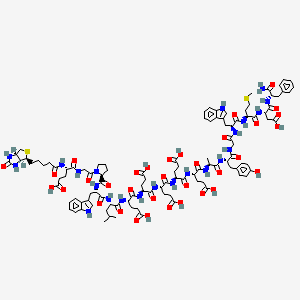

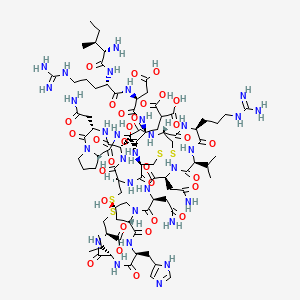

Molekularformel |

C107H140N22O34S2 |

|---|---|

Molekulargewicht |

2342.5 g/mol |

IUPAC-Name |

(4S)-4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C107H140N22O34S2/c1-54(2)43-73(124-104(160)76(47-59-50-110-64-20-11-9-18-62(59)64)126-106(162)79-21-14-41-129(79)83(133)52-112-94(150)65(28-34-84(134)135)114-81(131)23-13-12-22-80-91-78(53-165-80)127-107(163)128-91)102(158)120-70(33-39-89(144)145)100(156)119-69(32-38-88(142)143)99(155)118-68(31-37-87(140)141)98(154)117-67(30-36-86(138)139)97(153)116-66(29-35-85(136)137)96(152)113-55(3)93(149)123-74(45-57-24-26-60(130)27-25-57)95(151)111-51-82(132)115-75(46-58-49-109-63-19-10-8-17-61(58)63)103(159)121-71(40-42-164-4)101(157)125-77(48-90(146)147)105(161)122-72(92(108)148)44-56-15-6-5-7-16-56/h5-11,15-20,24-27,49-50,54-55,65-80,91,109-110,130H,12-14,21-23,28-48,51-53H2,1-4H3,(H2,108,148)(H,111,151)(H,112,150)(H,113,152)(H,114,131)(H,115,132)(H,116,153)(H,117,154)(H,118,155)(H,119,156)(H,120,158)(H,121,159)(H,122,161)(H,123,149)(H,124,160)(H,125,157)(H,126,162)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H2,127,128,163)/t55-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,91-/m0/s1 |

InChI-Schlüssel |

YCAQMDCEUIHYPE-CNCIPMBJSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@H]8[C@@H]9[C@H](CS8)NC(=O)N9 |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C(CCC(=O)O)NC(=O)CCCCC8C9C(CS8)NC(=O)N9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

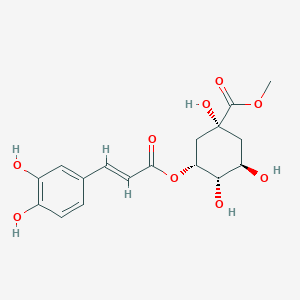

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)

![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)

![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)